molecular formula C10H20ClFN2O2 B1485042 Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride CAS No. 2098129-17-8

Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride

Cat. No.: B1485042
CAS No.: 2098129-17-8
M. Wt: 254.73 g/mol
InChI Key: INYUIUMMXFSGEL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride: is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, a fluorine atom, and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride typically involves multiple steps. One common approach is the reaction of 3-fluoropyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in further research and applications.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 3-(aminomethyl)phenylcarbamate

  • (S)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

  • 1-Boc-3-(aminomethyl)pyrrolidine

Uniqueness: Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds without fluorine.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and mechanisms

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2.ClH/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13;/h4-7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYUIUMMXFSGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride
Reactant of Route 2
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride
Reactant of Route 3
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride
Reactant of Route 4
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride
Reactant of Route 5
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride
Reactant of Route 6
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride

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